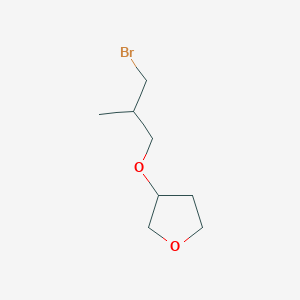

3-(3-Bromo-2-methylpropoxy)oxolane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15BrO2 |

|---|---|

Molecular Weight |

223.11 g/mol |

IUPAC Name |

3-(3-bromo-2-methylpropoxy)oxolane |

InChI |

InChI=1S/C8H15BrO2/c1-7(4-9)5-11-8-2-3-10-6-8/h7-8H,2-6H2,1H3 |

InChI Key |

NNFGBHJLNORXRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1CCOC1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Bromo 2 Methylpropoxy Oxolane and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 3-(3-Bromo-2-methylpropoxy)oxolane

Retrosynthetic analysis is a powerful technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org This process involves breaking bonds and converting functional groups in a reverse-synthesis direction, known as a transform, to identify suitable starting materials. wikipedia.orgscitepress.org For this compound, the most logical disconnection is at the ether linkage (C-O bond), a common strategy in the retrosynthesis of ethers. amazonaws.com This leads to two primary synthons: an oxolane-based nucleophile and a brominated, methylated propyl electrophile.

A second key disconnection involves the carbon-bromine (C-Br) bond, suggesting a precursor alcohol that can be selectively brominated. This leads to a retrosynthetic pathway starting from 3-hydroxyoxolane (tetrahydrofuran-3-ol) and 2-methylpropan-1-ol.

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests a forward synthesis involving the etherification of oxolan-3-ol with a suitable 3-bromo-2-methylpropyl derivative, or the reaction of an activated oxolan-3-ol with 2-methyl-3-bromopropanol.

Alkylation and Etherification Approaches

The formation of the ether bond is a critical step in the synthesis of the target molecule. The Williamson ether synthesis is a classic and versatile method for this transformation.

The Williamson ether synthesis typically involves the reaction of an alkoxide with a primary alkyl halide in an S(_N)2 reaction. wikipedia.org In the context of synthesizing this compound, this would involve the deprotonation of oxolan-3-ol to form the corresponding alkoxide, which then acts as a nucleophile to attack an appropriate electrophile like 1-bromo-2-methylpropane.

The reaction is generally carried out in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). masterorganicchemistry.comyoutube.com The choice of a primary alkyl halide is crucial as secondary and tertiary halides tend to undergo elimination reactions as a major side reaction. wikipedia.org

Table 1: Key Parameters for Williamson Ether Synthesis

| Parameter | Description | Relevance to Synthesis |

| Nucleophile | The alkoxide generated from the alcohol. | The alkoxide of oxolan-3-ol. |

| Electrophile | Typically a primary alkyl halide or sulfonate. | A 3-bromo-2-methylpropyl derivative. |

| Base | A strong base to deprotonate the alcohol. | Sodium hydride (NaH) is a common choice. youtube.com |

| Solvent | Aprotic polar solvents are often preferred. chem-station.com | THF, DMF. |

| Leaving Group | A good leaving group is required for the S(_N)2 reaction. | Halides (Br, I) or sulfonates (tosyl, mesyl). masterorganicchemistry.com |

An intramolecular version of the Williamson ether synthesis can also be employed to form cyclic ethers, a testament to the versatility of this reaction. masterorganicchemistry.comacs.org

When the alcohol or the alkylating agent contains stereocenters, the stereochemical outcome of the etherification becomes a significant consideration. In the Williamson ether synthesis, which proceeds via an S(_N)2 mechanism, an inversion of configuration occurs at the electrophilic carbon. masterorganicchemistry.com If the stereocenter is on the alkoxide, its configuration is retained.

For the synthesis of specific stereoisomers of this compound, starting with enantiomerically pure oxolan-3-ol would be a viable strategy. The stereocenter at the 2-position of the propoxy chain would be introduced from a chiral 2-methyl-1,3-propanediol (B1210203) derivative.

Alternative methods for stereoselective ether synthesis include approaches that utilize chiral catalysts or auxiliaries to control the stereochemical outcome. nih.gov

Bromination Techniques and Regioselectivity Considerations

The introduction of the bromine atom at the desired position on the 2-methylpropoxy chain requires a regioselective bromination reaction.

The selective bromination of an alkyl chain in the presence of an ether linkage can be challenging. Direct bromination of the ether could lead to cleavage or undesired side reactions. A more strategic approach involves brominating a precursor alcohol, such as 2-methylpropan-1-ol, before the etherification step.

Alternatively, if the ether is already formed from 2-methylpropan-1-ol, the primary hydroxyl group can be converted to a better leaving group (e.g., tosylate) which can then be displaced by a bromide ion.

For the selective bromination of C-H bonds, N-bromosuccinimide (NBS) is a commonly used reagent, particularly for allylic and benzylic positions. wikipedia.org In the case of a saturated alkyl chain, the selectivity is governed by the stability of the radical intermediate.

The mechanism of bromination plays a crucial role in determining the regioselectivity of the reaction.

Radical Bromination: This mechanism proceeds via a free radical chain reaction, typically initiated by light or a radical initiator like AIBN. wikipedia.orgyoutube.com The selectivity of radical bromination is highly dependent on the stability of the resulting carbon radical. Tertiary C-H bonds are more reactive than secondary, which are more reactive than primary C-H bonds. ncert.nic.inlibretexts.org Therefore, radical bromination of a 2-methylpropyl group would preferentially occur at the tertiary carbon. youtube.com

Ionic Bromination: This mechanism involves an electrophilic attack by a bromine species. The bromination of alcohols can be achieved using reagents like PBr(_3) or HBr. These reactions typically proceed via an S(_N)2 or S(_N)1 mechanism, depending on the structure of the alcohol. For a primary alcohol like 2-methylpropan-1-ol, an S(_N)2 reaction with PBr(_3) would lead to the formation of 1-bromo-2-methylpropane.

Table 2: Comparison of Radical and Ionic Bromination for a 2-Methylpropyl Group

| Bromination Type | Reagents | Mechanism | Major Product |

| Radical | Br(_2), light or heat; NBS | Free Radical | 2-Bromo-2-methylpropane |

| Ionic | PBr(_3), HBr | S(_N)1 / S(_N)2 | 1-Bromo-2-methylpropane |

The choice between a radical and an ionic bromination pathway is therefore critical for achieving the desired regiochemistry in the synthesis of this compound. To obtain the target compound, an ionic bromination of a suitable precursor alcohol would be the preferred method to ensure the bromine is introduced at the primary carbon.

Cyclization and Ring-Forming Reactions for the Oxolane Moiety

The construction of the oxolane, or tetrahydrofuran (THF), ring is a fundamental aspect of synthesizing molecules like this compound. The stability and prevalence of the five-membered THF ring in many biologically active natural products have driven the development of numerous synthetic strategies. royalsocietypublishing.orgrsc.org

A variety of cyclization methods are available for creating functionalized oxolane rings, often relying on the intramolecular reaction of a suitably designed acyclic precursor.

Intramolecular Williamson Ether Synthesis: This is a classic and widely used method for forming cyclic ethers. masterorganicchemistry.com It involves an intramolecular SN2 reaction where an alkoxide, generated by deprotonating a hydroxyl group on a carbon chain, displaces a halide on the same molecule. masterorganicchemistry.com For oxolane synthesis, a 4-halo-1-alkanol is the typical starting material. libretexts.org The reaction is promoted by a strong base like sodium hydride (NaH) and is most effective for forming five- and six-membered rings. masterorganicchemistry.com The rate of ring formation is generally fastest for five-membered rings. libretexts.org The mechanism is concerted, involving a backside attack by the nucleophilic alkoxide on the carbon bearing the leaving group. masterorganicchemistry.combyjus.com

Acid-Catalyzed Cyclodehydration of Diols: The dehydration of 1,4-diols using an acid catalyst is a direct route to the tetrahydrofuran ring. royalsocietypublishing.org While conventional acid catalysts like sulfuric acid can be effective, they can also be corrosive. royalsocietypublishing.org Modern approaches utilize solid acid catalysts such as heteropoly acids (e.g., H₃PW₁₂O₄₀), which are often more selective, reusable, and environmentally benign. royalsocietypublishing.org This method has been shown to produce tetrahydrofuran from butane-1,4-diol in excellent yields (98%). royalsocietypublishing.org The mechanism involves protonation of one hydroxyl group to form a good leaving group (water), which is then displaced by the remaining hydroxyl group acting as an intramolecular nucleophile. youtube.com

Oxymercuration-Demercuration: This reaction provides a reliable method for the Markovnikov addition of an alcohol to an alkene, and its intramolecular variant is a powerful tool for synthesizing cyclic ethers. masterorganicchemistry.comyoutube.com The reaction of a γ,δ-unsaturated alcohol with a mercury(II) salt, like mercuric acetate (B1210297) (Hg(OAc)₂), forms a cyclic mercurinium ion intermediate. masterorganicchemistry.comyoutube.com The tethered hydroxyl group then attacks the more substituted carbon of the former double bond in an anti-fashion. Subsequent demercuration, typically with sodium borohydride (B1222165) (NaBH₄), replaces the mercury with a hydrogen atom, yielding the substituted oxolane. masterorganicchemistry.comyoutube.com A key advantage of this method is that it avoids the carbocation rearrangements that can plague standard acid-catalyzed hydrations. youtube.comyoutube.com

Other Methods: A diverse range of other catalytic methods have been developed. These include palladium-catalyzed dehydrogenative coupling of alcohols with C-H bonds, platinum-catalyzed hydroalkoxylation of hydroxy olefins, and gold-catalyzed hydroalkoxylation of hydroxy allenes. rsc.orgorganic-chemistry.orgorganic-chemistry.org Tandem reactions, such as olefin metathesis followed by a stereospecific oxidative cyclization, have also been developed to create highly substituted tetrahydrofuran diols from simple olefins. acs.org

Rearrangement reactions can serve as an alternative strategy for accessing the oxolane skeleton, particularly from smaller, more strained rings.

The significant ring strain of oxetanes (four-membered ethers), estimated at 25.5 kcal/mol, facilitates ring-opening and rearrangement reactions. beilstein-journals.org This is considerably higher than the strain in tetrahydrofuran (5.6 kcal/mol). beilstein-journals.org Acid-catalyzed rearrangements of oxetanes can lead to ring expansion, forming functionalized tetrahydrofurans. acs.org For instance, bromination of a polycyclic oxetane (B1205548) with CBr₄/Ph₃P was shown to induce a rearrangement to an isomeric dibromo compound containing a different polycyclic framework, highlighting the potential for skeletal reorganization. nih.gov In some cases, harsh conditions with an excess of reagents like sulfur ylides, typically used for oxetane synthesis, can lead to a subsequent ring expansion to produce tetrahydrofurans. beilstein-journals.org Various other skeletal reorganizations of oxetanes have been reported, demonstrating their utility as precursors to more complex structures. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The adoption of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic processes. sigmaaldrich.compnas.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sigmaaldrich.commsu.edu

Key green chemistry considerations applicable to ether synthesis include:

Atom Economy: Developed by Barry Trost, this principle focuses on maximizing the incorporation of all reactant atoms into the final product, thus minimizing waste. pnas.orgacs.org Rearrangement and addition reactions are inherently atom-economical. In contrast, substitution reactions like the Williamson ether synthesis have a lower atom economy as they produce stoichiometric salt byproducts. acs.orgwikipedia.org

Safer Solvents and Auxiliaries: Many traditional ether syntheses use volatile and potentially hazardous organic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724). byjus.comwikipedia.org Green chemistry promotes replacing these with safer alternatives. msu.edu For the Williamson synthesis, phase-transfer catalysis (PTC) allows the reaction to be run in a two-phase system, often aqueous-organic, which can reduce or eliminate the need for anhydrous organic solvents. acs.orgacs.org Catalysts like tetrabutylammonium (B224687) bromide can facilitate the transfer of the alkoxide nucleophile from the aqueous to the organic phase. wikipedia.orgacs.org Other greener solvent alternatives include cyclopentyl methyl ether (CPME) and dimethyl carbonate. msu.edu

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it reduces waste. acs.org In the acid-catalyzed cyclization of diols, replacing corrosive mineral acids with recyclable solid acid catalysts like clays (B1170129) or heteropoly acids is a significant green improvement. royalsocietypublishing.org Catalytic methods not only reduce waste but often allow for milder reaction conditions. royalsocietypublishing.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. msu.edu Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the Williamson ether synthesis from hours to minutes, which can also lead to improved yields and lower energy usage. wikipedia.org

Reduce Derivatives: Unnecessary steps like using protecting groups should be avoided as they require additional reagents and generate waste. sigmaaldrich.comacs.org The development of highly selective catalysts, such as enzymes, can often target specific functional groups, obviating the need for protection-deprotection sequences. acs.org

Scalability Considerations for Synthetic Routes

Translating a synthetic route from a laboratory setting to large-scale industrial production introduces significant challenges that must be addressed early in development. otavachemicals.compharmafeatures.com The ability to produce gram-scale quantities or more is essential for enabling further research or commercialization. nih.gov

Key considerations for scaling up the synthesis of a compound like this compound include:

Cost and Availability of Materials: The economic viability of a large-scale process depends on inexpensive and readily available starting materials and reagents. pharmafeatures.com Routes that rely on exotic or expensive reagents may be feasible in the lab but are often impractical for bulk production. pharmafeatures.com

Process Safety and Reaction Conditions: Laboratory procedures often use reagents and conditions that are unsafe on an industrial scale. For example, the use of highly reactive reagents like sodium hydride (NaH) for the Williamson synthesis requires specialized handling to manage its flammability and reactivity with water. wikipedia.org In industrial settings, phase-transfer catalysis is often preferred for such reactions. byjus.comwikipedia.org Heat management of exothermic reactions also becomes a critical safety and control issue in large reactors. pharmafeatures.com

Throughput and Efficiency: Industrial syntheses favor processes with high yields and minimal steps. pharmafeatures.commdpi.com While laboratory syntheses might achieve yields of 50-95%, industrial processes aim for near-quantitative conversion to be economically efficient. byjus.comwikipedia.org Continuous flow processes are often more efficient and safer for large-scale production than traditional batch processes. pnas.org

Purification and Waste Management: Methods like column chromatography, common in research labs, are generally not scalable. Industrial purification relies on more robust methods like distillation, crystallization, and extraction. The synthetic route must be designed to yield a product that can be easily purified by these techniques. pharmafeatures.com Minimizing waste streams is also a critical economic and environmental consideration.

Reproducibility: The chosen synthetic route must be robust and consistently deliver the product with the required purity. pharmafeatures.com This requires a deep understanding of the reaction mechanism and careful control over all process parameters. pharmafeatures.com

Reactivity and Mechanistic Investigations of 3 3 Bromo 2 Methylpropoxy Oxolane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 3-(3-Bromo-2-methylpropoxy)oxolane involve the replacement of the bromide leaving group by a nucleophile. masterorganicchemistry.com The mechanistic course of this substitution is a subject of detailed investigation, primarily focusing on the competition between unimolecular (SN1) and bimolecular (SN2) pathways. masterorganicchemistry.comyoutube.com

The structure of the substrate is the most critical factor in determining whether a substitution reaction proceeds via an SN1 or SN2 mechanism. youtube.comyoutube.com this compound is a primary alkyl halide, a class of substrates that typically favors the SN2 pathway. youtube.com The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.com

However, the substrate possesses a methyl group at the C2 position of the propoxy chain (β-position relative to the bromine), which introduces significant steric hindrance near the reaction center. masterorganicchemistry.com This steric bulk impedes the backside attack required for the SN2 mechanism, thereby decreasing the reaction rate. masterorganicchemistry.com

Conversely, the SN1 pathway, which involves the formation of a carbocation intermediate, is highly disfavored for this substrate. masterorganicchemistry.comkhanacademy.org The dissociation of the C-Br bond would lead to a primary carbocation, which is inherently unstable and high in energy. masterorganicchemistry.comyoutube.com Therefore, reactions under conditions that would typically favor SN1 (e.g., weak nucleophiles, polar protic solvents) are unlikely to proceed efficiently. youtube.comkhanacademy.org

The competition between these two pathways is thus heavily skewed towards the SN2 mechanism, despite its reduced rate due to steric hindrance. The choice of reaction conditions, such as the nucleophile's strength and the solvent's properties, becomes crucial in facilitating the substitution. youtube.comkhanacademy.org Strong, unhindered nucleophiles and polar aprotic solvents are expected to promote the SN2 reaction. youtube.com

| Factor | Influence on SN1 Pathway | Influence on SN2 Pathway | Predicted Outcome for this compound |

|---|---|---|---|

| Substrate Structure | Disfavored (formation of unstable 1° carbocation). masterorganicchemistry.comyoutube.com | Favored (primary halide), but slowed by β-branching (steric hindrance). masterorganicchemistry.comyoutube.com | SN2 is the more probable, albeit slow, pathway. |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, Methanol). youtube.comkhanacademy.org | Favored by strong nucleophiles (e.g., Hydroxide, Amide). youtube.comyoutube.com | Strong nucleophiles are required for a reasonable SN2 reaction rate. |

| Solvent | Favored by polar protic solvents (stabilize carbocation). youtube.comyoutube.com | Favored by polar aprotic solvents (do not solvate nucleophile as strongly). youtube.comkhanacademy.org | Polar aprotic solvents would best facilitate an SN2 reaction. |

| Leaving Group | Good leaving group required (Br⁻ is good). youtube.com | Good leaving group required (Br⁻ is good). youtube.com | The bromide ion is a competent leaving group for either pathway. |

The molecular architecture of this compound contains heteroatoms with lone pairs of electrons, specifically the ether oxygens, which can act as internal nucleophiles. Intramolecular nucleophilic attack by the propoxy ether oxygen on the bromine-bearing carbon would result in the formation of a 4-membered oxetane (B1205548) ring. While possible, the formation of four-membered rings is often kinetically less favorable than larger rings.

Carbocation rearrangements are a hallmark of the SN1 mechanism, where a less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift. youtube.com Although the SN1 pathway is unlikely for this compound, if a primary carbocation were to form, it could theoretically undergo a 1,2-hydride shift from the adjacent carbon. This would transform the unstable primary carbocation into a more stable secondary carbocation, which would then be captured by a nucleophile. However, the high energy barrier to forming the initial primary carbocation makes this entire sequence improbable under standard substitution conditions. youtube.com

Elimination Reactions and Formation of Unsaturated Derivatives

Elimination reactions, which result in the formation of alkenes, are common competing pathways to nucleophilic substitutions. libretexts.orglibretexts.org For this compound, elimination of hydrogen bromide (HBr) can lead to unsaturated derivatives. These reactions are typically promoted by the use of strong bases. libretexts.org

The bimolecular elimination (E2) mechanism is the most likely pathway, particularly with strong, non-nucleophilic bases. libretexts.org This mechanism requires an anti-periplanar arrangement between a proton on a β-carbon and the leaving group. openstax.org The substrate has two different types of β-protons: those on the methyl group and the single proton on the C2-carbon of the propoxy chain.

The regioselectivity of the elimination is determined by which β-proton is abstracted:

Zaitsev Product: Abstraction of the proton from the C2-carbon (the more substituted position) would yield the more substituted alkene, 3-(2-methyl-1-propenoxy)oxolane . According to Zaitsev's rule, this is generally the thermodynamically more stable and major product. libretexts.org

Hofmann Product: Abstraction of a proton from the C2-methyl group (the less substituted position) would yield the less substituted alkene, 3-(2-methyl-2-propenoxy)oxolane . This product is often favored when using a sterically bulky base, such as potassium tert-butoxide.

The unimolecular elimination (E1) pathway proceeds through the same carbocation intermediate as the SN1 reaction. libretexts.orglibretexts.org Given the instability of the primary carbocation that would form from this substrate, the E1 mechanism is considered highly unlikely. youtube.com

| Reaction Pathway | Required Reagent | Product | Selectivity Rule |

|---|---|---|---|

| E2 Elimination | Strong, small base (e.g., ethoxide) | 3-(2-methyl-1-propenoxy)oxolane (Major) | Zaitsev Product libretexts.orglibretexts.org |

| E2 Elimination | Strong, bulky base (e.g., Potassium tert-butoxide) | 3-(2-methyl-2-propenoxy)oxolane (Major) | Hofmann Product |

Radical Reactions and Their Potential in Derivatization

Modern synthetic methods allow for the transformation of alkyl halides through radical intermediates, offering alternative pathways for derivatization that avoid the limitations of ionic reactions.

Visible-light photoredox catalysis has emerged as a powerful tool for generating carbon-centered radicals from alkyl halides under mild conditions. nih.gov In this process, a photocatalyst (often based on iridium or ruthenium) absorbs light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with this compound. nih.gov

The SET results in the reductive cleavage of the carbon-bromine bond to generate a primary alkyl radical, (oxolan-3-yloxy)methyl-propyl radical, and a bromide ion. This reactive radical intermediate can then be used in a variety of subsequent bond-forming reactions. acs.org For instance, it can be coupled with other radical species or trapped by alkenes or alkynes to form new C-C bonds, significantly expanding the synthetic utility of the original alkyl bromide. nih.govacs.org Palladium-photocatalyzed cascade reactions, which can form multiple bonds in a single operation, exemplify the sophisticated transformations possible with such radical intermediates. nih.gov

Beyond photoredox catalysis, carbon-centered radicals can be generated from this compound via classical methods, such as atom-transfer reactions using reagents like tributyltin hydride (Bu₃SnH). libretexts.org This method involves a chain reaction where a tin radical abstracts the bromine atom to generate the primary alkyl radical. libretexts.orgutexas.edu

Once formed, this carbon-centered radical is a transient species that must be "trapped" to form a stable product. libretexts.org In a synthetic context, trapping can involve intermolecular addition to a π-system or intramolecular cyclization if a suitable acceptor is present. acs.org For analytical purposes, the radical can be intercepted by a spin trap, such as a nitrone or nitroso compound (e.g., EMPO derivatives), to form a persistent radical adduct. nih.gov This adduct can then be detected and characterized using Electron Spin Resonance (ESR) spectroscopy, confirming the generation of the radical intermediate. nih.gov

Electrophilic and Metal-Mediated Transformations

The reactivity of this compound is dominated by two key structural features: the carbon-bromine bond and the oxolane ether ring. The primary alkyl bromide is an excellent electrophilic site, readily participating in reactions where the bromine atom acts as a leaving group. This facilitates a wide range of metal-mediated cross-coupling reactions. In contrast, the oxolane ring is relatively inert to many chemical reagents but can be activated for functionalization through advanced catalytic methods, such as site-selective C–H bond activation.

The primary alkyl bromide moiety in this compound is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. rsc.org These methods are fundamental in modern organic synthesis for constructing complex molecular architectures from simple precursors. Catalytic systems based on palladium or nickel are effective for coupling unactivated alkyl halides. core.ac.uk

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds (e.g., arylboronic acids) to form a new carbon-carbon bond. This is a robust and widely used method tolerant of many functional groups. nih.gov

Negishi Coupling: Involves the reaction with organozinc reagents, which are highly reactive and can be used to couple alkyl, alkenyl, and aryl groups. core.ac.uk

Sonogashira Coupling: The coupling of the alkyl bromide with a terminal alkyne, typically catalyzed by both palladium and copper complexes, to introduce an alkynyl group.

Buchwald-Hartwig Amination: The palladium-catalyzed formation of a carbon-nitrogen bond by reacting the alkyl bromide with an amine.

These reactions typically proceed via a catalytic cycle involving oxidative addition of the alkyl bromide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with the organometallic coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Typical Catalyst System | Product Structure |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(2-Methyl-3-phenylpropoxy)oxolane |

| Negishi Coupling | Ethylzinc chloride | Pd₂(dba)₃, P(Cyp)₃ | 3-(2-Methylpentoxy)oxolane |

| Sonogashira Coupling | Ethynylbenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(2-Methyl-4-phenylbut-3-yn-1-oxy)oxolane |

| Buchwald-Hartwig Amination | Aniline | Pd(OAc)₂, BINAP, NaOt-Bu | N-(2-Methyl-3-(oxolan-3-yloxy)propyl)aniline |

While the oxolane (tetrahydrofuran) ring is generally considered robust and chemically inert, recent advances in synthetic methodology have enabled its direct functionalization. organic-chemistry.org The most notable of these are site-selective C–H functionalization reactions. The carbon atoms adjacent to the ether oxygen (α-carbons) are the most activated sites for such transformations due to the influence of the heteroatom.

Photocatalytic methods, in particular, have emerged as powerful tools for this purpose. rsc.org For instance, using a suitable photocatalyst and a bromine radical source, it is possible to selectively activate an α-C–H bond of the oxolane ring for subsequent C–C or C–S bond formation. rsc.org Another approach involves metallaphotoredox catalysis, where alcohols can be converted to their corresponding oxalates and used as radical precursors for coupling with aryl halides. princeton.edu While this is not a direct functionalization of the oxolane in the parent molecule, it highlights methods to form C-C bonds at positions that could be part of an oxolane ring.

More drastic transformations, such as the ring-opening of tetrahydrofuran (B95107), can occur in the presence of strong Lewis acids or specialized catalysts like Frustrated Lewis Pairs (FLPs), but these reactions lead to the cleavage of the ether ring rather than its functionalization. nih.govacs.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 3 Bromo 2 Methylpropoxy Oxolane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

The ¹H and ¹³C NMR spectra of 3-(3-bromo-2-methylpropoxy)oxolane would provide critical information about the electronic environment of each proton and carbon atom.

Expected ¹H NMR Data:

The proton NMR spectrum is anticipated to show distinct signals for the protons of the oxolane ring and the bromo-2-methylpropoxy side chain. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen and bromine atoms.

Oxolane Ring Protons: The protons on the oxolane ring would appear in the range of approximately 3.5-4.0 ppm. The proton at the C3 position, being directly attached to the ether oxygen, would likely be the most downfield in this group.

Propoxy Chain Protons: The methylene (B1212753) protons (CH₂) adjacent to the ether linkage and the bromine atom would also exhibit downfield shifts. The CH₂Br protons are expected around 3.4-3.6 ppm, while the OCH₂ protons would be in a similar region. The methine proton (CH) of the propoxy group would be coupled to the adjacent methyl and methylene protons, resulting in a complex multiplet.

Methyl Protons: The methyl group (CH₃) would appear as a doublet in the upfield region, likely around 1.0-1.2 ppm, due to coupling with the adjacent methine proton.

Expected ¹³C NMR Data:

The ¹³C NMR spectrum would reveal the number of unique carbon environments.

Oxolane Ring Carbons: The carbons of the tetrahydrofuran (B95107) ring are expected in the range of 60-80 ppm. The C3 carbon, bearing the ether linkage, would be shifted further downfield compared to the other ring carbons.

Propoxy Chain Carbons: The carbon bearing the bromine atom (C-Br) would appear around 30-40 ppm. The carbon of the ether linkage (C-O) would be in the 70-80 ppm region. The methyl carbon would be found in the upfield region, typically 15-20 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Oxolane C2/C5-H | ~3.7-3.9 | Multiplet | ~68-70 |

| Oxolane C3-H | ~3.8-4.0 | Multiplet | ~78-82 |

| Oxolane C4-H | ~1.8-2.0 | Multiplet | ~25-30 |

| O-CH₂ | ~3.4-3.6 | Multiplet | ~75-78 |

| CH-CH₃ | ~2.0-2.2 | Multiplet | ~35-40 |

| CH₃ | ~1.0-1.2 | Doublet | ~15-18 |

| CH₂-Br | ~3.3-3.5 | Multiplet | ~38-42 |

Note: These are predicted values and actual experimental data may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity and stereochemistry of this compound, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be observed between the protons of the oxolane ring, and within the bromo-2-methylpropoxy chain, confirming the bonding sequence.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates each proton to its attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR signals based on the more resolved ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Crucially, an HMBC experiment would show a correlation between the C3 proton of the oxolane ring and the C1' carbon of the propoxy chain, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be particularly useful in determining the relative stereochemistry at the C3 of the oxolane ring and the C2' of the propoxy chain, should the molecule be chiral.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₁₅BrO₂), HRMS would provide a highly accurate mass measurement. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Interactive Data Table: Expected HRMS Data

| Ion | Calculated m/z | Expected Isotopic Pattern |

| [C₈H₁₅⁷⁹BrO₂]⁺ | 222.0255 | M⁺ |

| [C₈H₁₅⁸¹BrO₂]⁺ | 224.0235 | M+2⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands.

C-O Ether Stretch: A strong, prominent band in the region of 1150-1080 cm⁻¹ would be indicative of the C-O stretching vibrations of the ether linkages in the oxolane ring and the propoxy chain.

C-H Stretch: Absorption bands in the region of 3000-2850 cm⁻¹ would correspond to the C-H stretching vibrations of the aliphatic methyl and methylene groups.

C-Br Stretch: A weaker absorption band in the lower frequency region, typically around 600-500 cm⁻¹, would be expected for the C-Br stretching vibration.

Chiral Analysis (e.g., Chiral HPLC, Polarimetry) for Enantiomeric Purity Assessment

The structure of this compound contains two stereocenters: one at the C3 position of the oxolane ring and another at the C2 position of the propoxy chain. This means the compound can exist as a mixture of diastereomers and enantiomers. Chiral analysis techniques would be necessary to separate these stereoisomers and determine the enantiomeric purity of a given sample.

Chiral High-Performance Liquid Chromatography (HPLC): By using a chiral stationary phase, it would be possible to separate the different enantiomers and diastereomers of this compound. The retention times would differ for each stereoisomer, allowing for their quantification.

Polarimetry: If a single enantiomer of the compound can be isolated, its optical activity can be measured using a polarimeter. This would determine the specific rotation of the enantiomerically pure sample, although the value itself does not reveal the absolute configuration without further data or comparison to a known standard.

X-ray Crystallography of Crystalline Derivatives (If Applicable)

If this compound or a suitable crystalline derivative can be synthesized, single-crystal X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would unambiguously determine the bond lengths, bond angles, and, most importantly, the absolute configuration of the stereocenters, providing a complete and unequivocal structural elucidation.

Computational and Theoretical Studies of 3 3 Bromo 2 Methylpropoxy Oxolane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations are based on the principles of quantum mechanics and can provide detailed information about the electronic structure and geometry of 3-(3-Bromo-2-methylpropoxy)oxolane.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms (molecular geometry). These calculations would also reveal key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

The presence of flexible single bonds in this compound allows it to exist in various spatial arrangements, known as conformations. A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify all stable conformers and their relative energies. This process helps in determining the most likely shapes the molecule will adopt at a given temperature and provides insight into its physical and biological properties. The results of such an analysis would typically be presented in a table listing the different conformers and their corresponding energy minima.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for studying the step-by-step process of chemical reactions involving this compound. It allows for the investigation of reaction pathways and the identification of transient species that may be difficult to observe experimentally.

For any chemical reaction that this compound undergoes, there exists a high-energy state known as the transition state. Characterizing the geometry and energy of this transition state is essential for understanding the reaction's kinetics. Computational methods can be used to locate and verify these transition states, providing a detailed picture of the bond-breaking and bond-forming processes.

By calculating the energies of the reactants, transition states, and products, the energy barriers (activation energies) for various potential reactions of this compound can be determined. These energy barriers dictate the rate at which a reaction will proceed. Mapping out the entire reaction pathway provides a comprehensive understanding of the mechanism and can help in predicting the major and minor products of a reaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can also be used to predict the spectroscopic properties of this compound, which can then be compared with experimental data for structure verification. For instance, theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms within the molecule. These predicted values are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structural elucidation.

Molecular Dynamics Simulations (If Applicable) for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations could provide profound insights into its behavior when dissolved in various solvents. This method simulates the interactions between the solute (the compound) and solvent molecules, governed by a set of force fields, yielding a trajectory of the system's state as it evolves.

From these simulations, one can derive macroscopic thermodynamic and kinetic properties from the microscopic interactions. Key information that could be obtained for this compound includes its conformational preferences in solution, the structure of the solvent shell surrounding it, and dynamic properties such as diffusion coefficients. For instance, simulations could reveal how the flexible propoxy chain and the oxolane ring move and orient themselves in polar versus non-polar solvents, which can influence the compound's reactivity and physical properties.

The following table presents hypothetical data that could be generated from MD simulations of this compound in different solvents to illustrate the type of insights that can be gained.

| Solvent | Radial Distribution Function (g(r)) of Solvent around Bromine | Diffusion Coefficient of Compound (x 10⁻⁵ cm²/s) | Predominant Dihedral Angle of C-O-C-C Linkage |

| Water | Strong peak at 3.2 Å, indicating a structured hydration shell | 1.25 | 175° (trans) |

| Hexane (B92381) | Weak, broad peak around 4.5 Å, indicating no specific ordering | 3.80 | -65° (gauche) |

| Ethanol | Defined peak at 3.5 Å, suggesting hydrogen bonding interactions | 2.10 | 180° (trans) |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this specific compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of molecules with their physicochemical properties. nih.govresearchgate.net The fundamental principle is that the properties of a chemical compound are determined by its molecular structure. researchgate.net By developing a mathematical model, QSPR allows for the prediction of properties for new or untested compounds, which can accelerate research and reduce the need for expensive and time-consuming experiments. nih.govchemrxiv.org

A QSPR study involves several key steps:

Data Set Compilation : A dataset of molecules with known experimental values for a specific property (e.g., boiling point, solubility, viscosity) is collected. researchgate.net

Descriptor Calculation : For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors encode different aspects of the molecular structure, such as topology, geometry, and electronic properties.

Model Development : Statistical methods, most commonly multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the property of interest. nih.gov

Validation : The predictive power of the model is rigorously tested using statistical validation techniques, such as cross-validation and external validation. nih.gov

For this compound, a QSPR model could be developed to predict properties like its boiling point, vapor pressure, or water solubility. This would involve gathering data on a series of related ethers or halogenated compounds, calculating relevant molecular descriptors, and generating a predictive model.

The table below shows a hypothetical QSPR model for predicting the boiling point of a series of bromoalkoxy-ethers, including a potential prediction for this compound.

| Compound Name | Molecular Weight (MW) | Polar Surface Area (PSA) | Experimentally Measured Boiling Point (°C) | Predicted Boiling Point (°C) |

| 1-Bromo-2-ethoxyethane | 153.02 | 9.23 | 126.5 | 127.1 |

| 1-Bromo-3-methoxypropane | 153.02 | 9.23 | 131.2 | 130.8 |

| 2-(2-Bromoethoxy)ethanol | 169.02 | 29.46 | 181.0 | 180.5 |

| This compound | 223.11 | 18.46 | N/A | 215.4 |

Note: The data in this table is for illustrative purposes. The predicted boiling point for this compound is a hypothetical value generated for this example and is not a result of a published QSPR study.

The hypothetical predictive equation for this model might look like: Boiling Point (°C) = 0.85 * (MW) + 1.5 * (PSA) - 25.3

Applications in Advanced Organic Synthesis

3-(3-Bromo-2-methylpropoxy)oxolane as a Versatile Synthetic Building Block

The structure of this compound, featuring a primary alkyl bromide, an ether linkage, and a chiral methyl-substituted backbone, positions it as a valuable building block for introducing specific fragments into a larger molecule. The primary alkyl bromide is a key functional group that readily participates in nucleophilic substitution reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.

The oxolane ring, a common motif in numerous natural products and biologically active compounds, imparts specific physicochemical properties, such as improved solubility and potential for hydrogen bonding interactions. nih.govnih.gov The ether linkage is generally stable under a variety of reaction conditions, providing a robust connection between the oxolane and the reactive alkyl bromide moiety.

Table 1: Key Structural Features and Their Synthetic Implications

| Structural Feature | Synthetic Implication |

| Primary Alkyl Bromide | Reactive site for nucleophilic substitution (e.g., with amines, alcohols, thiols, carbanions). |

| Oxolane (Tetrahydrofuran) Ring | Introduces a heterocyclic scaffold, influences polarity and solubility. nih.gov |

| Ether Linkage | Chemically robust linker between the reactive center and the oxolane ring. |

| 2-Methyl Group | Introduces a chiral center, allowing for potential stereoselective transformations. |

Scaffold Derivatization and Diversification Strategies

The inherent reactivity of the bromo group in this compound is the cornerstone of its utility in scaffold derivatization. This allows for the systematic modification of a lead compound or the creation of a library of analogs for structure-activity relationship (SAR) studies.

Introduction of Additional Functionalities

The primary alkyl bromide can be displaced by a wide array of nucleophiles to introduce new functional groups. For instance, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, which can be further reduced to a primary amine or used in 'click' chemistry. Treatment with thiourea (B124793) followed by hydrolysis would furnish a thiol, while reaction with cyanide would provide a nitrile, a precursor to carboxylic acids, amines, and amides. These transformations highlight the compound's potential to serve as a linchpin for introducing diverse chemical handles.

Synthesis of Analogs with Modified Side Chains or Oxolane Substitutions

Beyond simple functional group introduction, this compound can be employed in the synthesis of analogs with more significant structural modifications. For example, its use in alkylating a variety of core heterocyclic structures can lead to a diverse set of molecules with modified side chains. While specific examples involving this exact compound are not readily found in the literature, the principle is well-established in medicinal chemistry. The oxolane ring itself, being relatively inert, would typically be incorporated as a whole unit, but modifications to the oxolane ring could be envisioned in precursors to the title compound.

Stereoselective Synthesis of Complex Molecules Utilizing the Chiral Center (If Applicable)

The presence of a stereocenter at the 2-position of the propoxy chain offers the potential for its use in stereoselective synthesis. If this compound is available in an enantiomerically pure form (e.g., as (R)- or (S)-3-(3-bromo-2-methylpropoxy)oxolane), it can be used to construct chiral molecules with a defined stereochemistry. The chiral center can influence the stereochemical outcome of reactions at adjacent positions or act as a chiral auxiliary. However, the successful application in stereoselective synthesis would depend on the ability to transfer the chirality effectively during a synthetic sequence. The preparation of the four stereoisomers of the structurally related 3-bromo-2-butanol has been achieved via lipase-catalyzed resolutions, a technique that could potentially be applied to precursors of the title compound. researchgate.net

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. organic-chemistry.orgnih.gov While there is no specific documentation of this compound in MCRs, its functional groups suggest potential applicability. For instance, as an alkylating agent, it could theoretically be used to trap an intermediate formed in an MCR. Alternatively, if converted to a primary amine derivative, it could participate as the amine component in well-known MCRs like the Ugi or Mannich reactions. nih.gov The development of novel MCRs involving bromo-ethers remains an area of synthetic interest. acs.orgacs.org

Precursor to Biologically Active Compounds (Synthetic Pathways, Not Biological Data)

The oxolane ring is a key structural feature in many biologically active compounds. nih.govnih.gov Therefore, this compound is a plausible precursor for the synthesis of novel therapeutic agents. For example, the alkylation of amine-containing heterocyclic cores, such as purines or pyrimidines, is a common strategy in the synthesis of nucleoside analogs with antiviral or anticancer properties. researchgate.net The title compound could be used to attach the 2-methylpropoxy-oxolane side chain to such heterocycles. For instance, the alkylation of a protected guanine (B1146940) derivative could be a step in the synthesis of a novel acyclic nucleoside analog. Similarly, its use in alkylating phenolic or amine functionalities of various scaffolds is a viable pathway to new chemical entities for drug discovery programs. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which are known to have a wide range of biological activities, often involves the alkylation of a precursor molecule. mdpi.commdpi.com

Biological and Pharmacological Evaluation Mechanistic and in Vitro / in Vivo Non Human Focus

Investigation of Molecular Targets and Pathways

Comprehensive searches have revealed no available data on the investigation of molecular targets and pathways for 3-(3-Bromo-2-methylpropoxy)oxolane.

Enzyme Inhibition or Modulation Studies

There are no publicly accessible studies investigating the inhibitory or modulatory effects of this compound on any enzymes, including the specified Receptor-Interacting Protein Kinase 1 (RIPK1).

Protein Binding Studies

Information regarding the protein binding characteristics of this compound is not available in the current scientific literature.

Cellular Pathway Modulation in In Vitro Models

No in vitro studies have been published that describe the modulation of cellular pathways, such as any potential anti-necroptotic activity, by this compound in human or mouse cell lines.

In Vitro Biological Activity Assessments

There is a lack of published research on the in vitro biological activity of this compound.

Cell-Based Assays

No data from cell-based assays are available to assess the antifungal or antimicrobial activity of this compound.

Mechanistic Studies in Cell Lines

Mechanistic studies of this compound in any cell line have not been reported in the scientific literature.

In Vivo Preclinical Animal Model Studies (Focus on Mechanism and Pharmacodynamics)

Extensive searches of scientific literature and databases have yielded no specific in vivo preclinical animal model studies for the chemical compound this compound. Consequently, there is no available information regarding its mechanism of action or pharmacodynamic properties in any non-human species.

Target Engagement Studies in Animal Models

There are currently no published target engagement studies for this compound in any animal models. Research has not yet identified or validated specific biological targets for this compound, and therefore, no data exists on its ability to interact with any putative targets in a living organism.

Pharmacokinetic Evaluation in Non-Human Species

A thorough review of available scientific literature reveals a lack of pharmacokinetic data for this compound in any non-human species. Studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound have not been published.

Interactive Data Table: Pharmacokinetic Parameters in Non-Human Species

| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t1/2) (h) | Bioavailability (%) |

|---|---|---|---|---|---|---|

| No data available for this compound. |

Interaction with Biological Macromolecules (e.g., DNA, Enzymes)

There is no specific information available in the scientific literature regarding the interaction of this compound with biological macromolecules such as DNA or enzymes. While the interaction of various compounds with biological macromolecules is a broad area of study, no research has been published focusing specifically on this compound. The general principles of how substances can interact with macromolecules through various forces like hydrophobic and electrostatic interactions are well-established. nih.gov However, the specific binding affinities, mechanisms of interaction, and functional consequences for this compound remain uninvestigated.

Interactive Data Table: Interaction with Biological Macromolecules

| Macromolecule | Type of Interaction | Binding Affinity (Kd) | Functional Effect |

|---|---|---|---|

| No data available for this compound. |

Structure Activity Relationship Sar Studies of 3 3 Bromo 2 Methylpropoxy Oxolane Derivatives

Design and Synthesis of Conformationally Restricted Analogs

The synthesis of conformationally restricted analogs is a common strategy in medicinal chemistry to probe the bioactive conformation of a molecule. For 3-(3-Bromo-2-methylpropoxy)oxolane, this could involve introducing cyclic structures or rigid linkers to limit the rotational freedom of the propoxy chain. Such constraints would help in understanding the spatial orientation required for potential biological targets. The synthesis of such analogs would likely start from commercially available chiral building blocks to control the stereochemistry, a factor known to be critical for biological activity.

Systematic Variation of Substituents on the Propoxy Chain

Systematic variation of the substituents on the propoxy chain would be a key area of investigation. The methyl group at the 2-position of the propoxy chain, for instance, introduces a chiral center. The synthesis and comparative analysis of both enantiomers would be essential to determine if any observed biological activity is stereospecific. Furthermore, replacing the methyl group with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) could provide insights into the steric tolerance of a putative binding pocket.

Modifications of the Oxolane Ring Structure

The oxolane (tetrahydrofuran) ring serves as a core scaffold. Its modification could significantly impact the molecule's properties. Research on other oxolane-containing compounds has shown that altering the ring size (e.g., to an oxetane (B1205548) or a tetrahydropyran) or introducing substituents on the ring can modulate activity. For instance, the position and nature of substituents on the oxolane ring could influence the molecule's polarity, metabolic stability, and ability to form hydrogen bonds.

Impact of Halogen Substitution (Bromine) on Biological or Chemical Activity

The bromine atom on the propoxy chain is a key feature. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. A systematic SAR study would involve replacing the bromine with other halogens (fluorine, chlorine, iodine) to assess the impact of electronegativity, size, and polarizability on activity. The complete removal of the halogen would also be a critical experiment to determine its necessity for any observed effects.

Stereoisomeric Effects on Activity and Reactivity

The presence of at least one chiral center at the 2-position of the propoxy chain, and potentially another at the 3-position of the oxolane ring depending on its substitution, means that this compound can exist as multiple stereoisomers. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities and metabolic fates. Therefore, the stereoselective synthesis and individual testing of each stereoisomer would be paramount in any SAR investigation.

Computational SAR and Ligand-Protein Docking Studies

In the absence of a known biological target, computational studies would initially focus on predicting the physicochemical properties of this compound and its hypothetical derivatives. These properties include lipophilicity (logP), aqueous solubility, and polar surface area. Once a biological target is identified, ligand-protein docking simulations could be employed to predict the binding mode and affinity of different analogs. These computational models can help prioritize the synthesis of new derivatives and provide a rational basis for observed SAR trends.

Below is a hypothetical data table that could be generated from such studies, illustrating the type of information that would be crucial for a comprehensive SAR analysis.

| Compound ID | R1 (on propoxy chain) | R2 (on oxolane ring) | Halogen (X) | Predicted LogP | Predicted Binding Affinity (K_d, nM) |

| 1 | -CH3 | H | Br | 2.5 | - |

| 2 | -CH3 | H | Cl | 2.3 | - |

| 3 | -CH3 | H | F | 2.1 | - |

| 4 | -H | H | Br | 2.1 | - |

| 5 | -CH2CH3 | H | Br | 2.9 | - |

| 6 | -CH3 | 4-OH | Br | 2.0 | - |

Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of "3-(3-Bromo-2-methylpropoxy)oxolane," providing powerful tools for both qualitative and quantitative assessment. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for determining the purity and concentration of "this compound" in various samples. Given the compound's structure, which includes a polar ether linkage and a non-polar alkyl bromide, reversed-phase HPLC is a suitable approach.

A typical HPLC method for purity assessment would involve a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. mt.com A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound and any potential impurities with differing polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the compound may exhibit some UV absorbance, or more universally with a refractive index (RI) detector or an evaporative light scattering detector (ELSD). For enhanced sensitivity and structural confirmation, coupling the HPLC system to a mass spectrometer (LC-MS) is highly advantageous. psu.edu

The presence of a stereocenter in "this compound" necessitates the use of chiral HPLC for the separation of its enantiomers. acs.org This is critical in stereoselective synthesis, where the formation of a specific enantiomer is desired. Chiral separation can be achieved using a chiral stationary phase (CSP), such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptides. sigmaaldrich.com The selection of the appropriate chiral column and mobile phase is often empirical and requires screening of various conditions to achieve optimal resolution of the enantiomers. pensoft.netmdpi.com Normal-phase HPLC, using a mobile phase of hexane (B92381) and isopropanol, is often effective for chiral separations on polysaccharide-based CSPs. mdpi.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself may be amenable to GC analysis, derivatization can sometimes be employed to improve its chromatographic properties or to enhance its mass spectral fragmentation pattern for more definitive identification. nih.gov

For GC-MS analysis, a non-polar or mid-polar capillary column, such as one coated with a phenyl-polysiloxane stationary phase, would be suitable. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized and carried onto the column by an inert carrier gas like helium. The temperature of the GC oven is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. docsity.com

The mass spectrometer detector provides both quantitative data and qualitative structural information. As the separated components elute from the GC column, they are ionized, typically by electron ionization (EI), and the resulting fragments are separated based on their mass-to-charge ratio. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of "this compound" and to identify any volatile impurities. hidenanalytical.com

Table 2: Illustrative GC-MS Method Parameters for Analysis of this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Quantitative Analytical Methods for Reaction Monitoring

Monitoring the progress of a chemical reaction is essential for optimizing reaction conditions, determining reaction kinetics, and identifying the formation of byproducts. Both HPLC and GC are well-suited for the quantitative monitoring of reactions involving "this compound," such as in Williamson ether synthesis. researchgate.netmasterorganicchemistry.com

To monitor a reaction, small aliquots of the reaction mixture are withdrawn at specific time intervals. These samples are then quenched to stop the reaction and prepared for analysis. For quantitative analysis, an internal standard—a compound not present in the reaction mixture with a retention time that does not overlap with any of the reactants, intermediates, or products—is added to the sample. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to determine the concentration of the analyte. This method corrects for variations in injection volume and sample workup. mestrelab.com

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for reaction monitoring that does not require chromatographic separation. rptu.deox.ac.ukemerypharma.com By integrating the signals of specific protons or other NMR-active nuclei in the starting materials and products, their relative concentrations in the reaction mixture can be determined over time. acs.org An internal standard of known concentration is also used in qNMR for accurate quantification. emerypharma.com

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is critical for obtaining accurate and reliable analytical results. The goal of sample preparation is to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. mt.com The choice of sample preparation technique depends on the nature of the research matrix.

For monitoring a synthesis reaction, the sample matrix is typically the reaction solvent containing starting materials, reagents, products, and byproducts. A simple dilution with a suitable solvent may be sufficient before injection into the chromatograph. However, if the reaction mixture contains non-volatile salts or other interfering components, a liquid-liquid extraction may be necessary. youtube.com For example, the reaction mixture can be diluted with water and a water-immiscible organic solvent. After shaking, the organic layer containing "this compound" can be separated, dried, and analyzed.

If "this compound" is to be analyzed in a more complex matrix, such as a biological fluid or an environmental sample, more extensive cleanup procedures are required. Solid-phase extraction (SPE) is a common technique for this purpose. An SPE cartridge with a suitable sorbent (e.g., C18 for reversed-phase extraction) is used to retain the analyte while allowing interfering compounds to pass through. The analyte is then eluted from the cartridge with a small volume of a strong solvent.

Future Directions and Research Challenges for 3 3 Bromo 2 Methylpropoxy Oxolane Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. jocpr.commdpi.com Traditional methods for synthesizing ethers, such as the Williamson ether synthesis, often rely on harsh reaction conditions and produce significant waste. google.com Future research on 3-(3-Bromo-2-methylpropoxy)oxolane should prioritize the development of synthetic routes that are not only efficient but also environmentally benign.

Key research avenues include:

Catalytic Approaches: The use of transition metal catalysts, such as palladium, copper, and nickel, has revolutionized organic synthesis by enabling reactions under milder conditions with higher efficiency. jocpr.com Investigating catalytic systems for the coupling of a suitably protected 3-hydroxyoxolane with a brominated propylene (B89431) derivative could offer a more sustainable alternative to traditional methods. Researchers at Osaka University have reported a zirconium oxide-supported platinum-molybdenum catalyst for the selective conversion of esters into unsymmetrical ethers, a methodology that could potentially be adapted. eurekalert.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability. samaterials.com The development of a flow-based synthesis for this compound could streamline its production and minimize waste.

Renewable Feedstocks: A long-term goal is to source the building blocks of this compound from renewable resources. jocpr.comresearchgate.net This would involve developing biocatalytic or chemocatalytic pathways to convert biomass-derived molecules into the necessary precursors.

| Synthetic Strategy | Advantages | Research Focus |

| Catalytic Synthesis | Milder conditions, higher efficiency, reduced waste. jocpr.com | Development of novel transition metal or organocatalysts. |

| Flow Chemistry | Precise control, improved safety and scalability. samaterials.com | Optimization of reaction conditions in continuous flow systems. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. researchgate.net | Biocatalytic and chemocatalytic conversion of biomass. |

Exploration of Uncharted Reactivity Profiles

The reactivity of this compound is dictated by the interplay between the bromo group and the ether linkage. While the C-Br bond is a prime site for nucleophilic substitution, the ether moiety is generally unreactive under neutral or basic conditions. msu.eduyoutube.com However, the full reactive potential of this compound remains largely untapped.

Future research should focus on:

Diverse Coupling Reactions: The bromo group makes this compound an ideal substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Exploring these reactions would allow for the introduction of a wide range of functional groups, leading to a diverse library of derivatives.

Radical Reactions: The C-Br bond can also participate in radical reactions, opening up avenues for C-C bond formation under different conditions than traditional polar reactions. Photoinduced or chemically initiated radical cyclizations or additions could lead to novel molecular architectures.

Ring-Opening Reactions: While the oxolane ring is relatively stable, it can be cleaved under strongly acidic conditions. msu.edulibretexts.org A systematic study of the ring-opening reactions of this compound and its derivatives could yield valuable synthetic intermediates.

Advanced Stereocontrol in Complex Molecule Synthesis

The presence of a stereocenter at the 2-position of the propoxy chain and the potential for stereoisomerism in the oxolane ring highlight the importance of stereocontrol in the synthesis and application of this compound.

Future research challenges in this area include:

Asymmetric Synthesis: Developing enantioselective synthetic routes to access specific stereoisomers of this compound is crucial for its potential use in medicinal chemistry and materials science. wiley.comnih.gov This could involve the use of chiral catalysts or chiral building blocks. youtube.com

Stereoselective Reactions: Utilizing this compound as a chiral building block in the synthesis of more complex molecules is a promising avenue. The stereocenters in the molecule could be used to direct the stereochemical outcome of subsequent reactions. nih.govnih.gov

Diastereoselective Transformations: For derivatives with multiple stereocenters, controlling the relative stereochemistry will be a significant challenge. This will require a deep understanding of the reaction mechanisms and the development of highly selective catalysts and reagents.

Mechanistic Insights into Biological Interactions at a Molecular Level

While there is no specific data on the biological activity of this compound, its structural features suggest potential interactions with biological systems. Ethers can participate in hydrogen bonding and hydrophobic interactions, while the bromo-substituent can influence lipophilicity and metabolic stability. numberanalytics.com

Future research should aim to:

Screening for Bioactivity: A systematic screening of this compound and its derivatives against a panel of biological targets could uncover potential therapeutic applications.

Molecular Modeling: Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict and analyze the interactions of these compounds with proteins and other biomolecules. nih.govresearchgate.net This can provide valuable insights into their potential mechanisms of action and guide the design of more potent and selective analogs.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of derivatives with systematic structural modifications, it will be possible to establish clear structure-activity relationships, which are essential for optimizing biological activity.

Expansion of Synthetic Applications in Diverse Fields

The versatility of this compound as a building block suggests its potential application in a wide range of fields beyond traditional organic synthesis.

Promising areas for future exploration include:

Medicinal Chemistry: The oxolane moiety is a common feature in many biologically active compounds, and the bromo-group provides a handle for further functionalization. numberanalytics.com This makes this compound an attractive starting material for the synthesis of novel drug candidates. azom.com

Materials Science: Brominated compounds are widely used as flame retardants and in the synthesis of polymers. samaterials.comyoutube.com The unique structure of this compound could be exploited to create novel polymers with tailored properties.

Agrochemicals: Many pesticides and herbicides contain halogen atoms. The bromo-substituent in this compound could impart useful biological activity for agricultural applications. azom.com

Leveraging Computational Approaches for Rational Design and Prediction

Computational chemistry offers powerful tools for accelerating research and overcoming experimental challenges. csmres.co.uk For a relatively unexplored compound like this compound, computational methods can play a crucial role in guiding future research.

Key computational strategies include:

Reaction Prediction: Quantum mechanics and machine learning models can be used to predict the feasibility and outcome of potential reactions, saving time and resources in the lab. acs.orgnih.govcam.ac.uk

Catalyst Design: Computational screening can help identify promising catalysts for the synthesis of this compound and its derivatives.

Property Prediction: In silico methods can be used to predict the physicochemical and biological properties of novel derivatives, allowing for the rational design of compounds with desired characteristics. mdpi.com

| Computational Approach | Application | Benefit |

| Reaction Prediction | Predicting outcomes of novel reactions. acs.orgnih.govcam.ac.uk | Reduces experimental effort and cost. |

| Catalyst Design | Identifying efficient catalysts for synthesis. | Accelerates catalyst development. |

| Property Prediction | Forecasting physicochemical and biological properties. mdpi.com | Enables rational design of functional molecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.